molecular formula C48H99NO B14267911 N,N-Dihexadecylhexadecan-1-amine N-oxide CAS No. 189290-24-2

N,N-Dihexadecylhexadecan-1-amine N-oxide

Cat. No.: B14267911
CAS No.: 189290-24-2
M. Wt: 706.3 g/mol
InChI Key: IDIFYCUWDANIJH-UHFFFAOYSA-N
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Description

N,N-Dihexadecylhexadecan-1-amine N-oxide is a tertiary amine oxide characterized by three long alkyl chains: two hexadecyl (C₁₆H₃₃) groups and one hexadecan-1-amine-derived chain modified by an N-oxide group. The N-oxide group introduces polar characteristics, enhancing solubility in polar solvents compared to its non-oxidized amine counterpart. Its molecular formula is inferred to be C₄₈H₉₉NO, with a molecular weight of 722.3 g/mol (calculated based on structural analogs) .

Properties

CAS No.

189290-24-2

Molecular Formula

C48H99NO

Molecular Weight

706.3 g/mol

IUPAC Name

N,N-dihexadecylhexadecan-1-amine oxide

InChI

InChI=1S/C48H99NO/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49(50,47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3

InChI Key

IDIFYCUWDANIJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N,N-Dihexadecylhexadecan-1-amine N-oxide typically involves the oxidation of the corresponding tertiary amine. One common method is the reaction of the tertiary amine with hydrogen peroxide in the presence of a base . The reaction proceeds through the formation of an intermediate N-hydroxyamine, which is then deprotonated to form the N-oxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of N,N-Dihexadecylhexadecan-1-amine N-oxide involves its ability to interact with lipid membranes and proteins. The compound can disrupt lipid bilayers, leading to changes in membrane permeability and protein function . This property makes it useful in various biochemical and biophysical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between N,N-Dihexadecylhexadecan-1-amine N-oxide and structurally related amine N-oxides:

Property This compound N,N-Dimethylhexadecan-1-amine N-oxide Lauramine Oxide (N,N-Dimethyldodecylamine N-oxide) Alkaloid N-Oxides (e.g., Tylophorin N-oxide)
Molecular Formula C₄₈H₉₉NO (inferred) C₁₈H₃₉NO C₁₄H₃₁NO Variable (e.g., C₂₄H₂₉NO₄ for tylophorin N-oxide)
Molecular Weight (g/mol) 722.3 (calculated) 285.5 229.4 ~400–600 (alkaloid-dependent)
Alkyl Chain Length Three C₁₆ chains One C₁₆ chain, two methyl groups One C₁₂ chain, two methyl groups Aromatic or polycyclic structures
Melting Point (°C) Not reported 125–129 Not explicitly reported (liquid at room temperature) Variable; often crystalline solids
Water Solubility Low (hydrophobic dominance) 409.5 g/L High (used in detergents) Generally low; depends on functional groups
logPow (Octanol-Water) High (>8 inferred) <2.7 ~2.7 (estimated) Variable (polarity influenced by N-oxide)
Applications Potential surfactant/lubricant Surfactant, laboratory reagent Detergent, cosmetic formulations Pharmacological (e.g., antitumor, anti-inflammatory)

Key Observations:

Chain Length and Hydrophobicity: this compound’s three C₁₆ chains render it significantly more hydrophobic than shorter-chain analogs like N,N-Dimethylhexadecan-1-amine N-oxide (C₁₈H₃₉NO) and Lauramine Oxide (C₁₄H₃₁NO). Lauramine Oxide’s shorter C₁₂ chain balances hydrophobicity and water solubility, making it ideal for detergents .

Biological Activity :

  • Alkaloid N-oxides (e.g., tylophorin N-oxide from Ficus septica) exhibit pharmacological properties, such as antitumor activity, due to their complex polycyclic structures and N-oxide-mediated redox activity. In contrast, aliphatic amine N-oxides like this compound lack documented bioactivity .

Synthesis and Stability :

  • IR spectroscopy confirms N-oxide group presence in amine oxides via vibrations at ~950 cm⁻¹ (N-O stretch) and ~1250 cm⁻¹ (Mo-N bonds in coordination complexes) .
  • Aliphatic amine N-oxides (e.g., Lauramine Oxide) are stable under ambient conditions, whereas alkaloid N-oxides may undergo redox cycling in biological systems .

Toxicity and Safety :

  • Shorter-chain amine N-oxides (e.g., C₁₂–C₁₈) show low acute toxicity (e.g., H302: harmful if swallowed) but may irritate skin and eyes . The dihexadecyl variant’s larger size may reduce absorption and toxicity.

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